molecular formula C7H4ClNS B3051235 Thiocyanic acid, 4-chlorophenyl ester CAS No. 3226-37-7

Thiocyanic acid, 4-chlorophenyl ester

Cat. No.: B3051235
CAS No.: 3226-37-7
M. Wt: 169.63 g/mol
InChI Key: AUQXBIOKBXZSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocyanic acid, 4-chlorophenyl ester (CAS 3226-37-7) is an aromatic thiocyanate ester with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol. It is characterized by a para-chlorophenyl group bonded to a thiocyanate (-SCN) functional group. This compound is utilized in agrochemicals, pharmaceuticals, and organic synthesis due to its reactivity and stability imparted by the electron-withdrawing chlorine substituent .

Properties

IUPAC Name

(4-chlorophenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQXBIOKBXZSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073317
Record name Thiocyanic acid, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-37-7
Record name Thiocyanic acid, 4-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3226-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-chlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocyanic acid, 4-chlorophenyl ester can be synthesized through the reaction of 4-chlorophenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride. The reaction typically proceeds as follows:

C6H4ClOH+HSCNC6H4ClSCN+H2OC_6H_4ClOH + HSCN \rightarrow C_6H_4ClSCN + H_2O C6​H4​ClOH+HSCN→C6​H4​ClSCN+H2​O

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Major products are sulfonyl chlorides or sulfonic acids.

    Reduction: Thiol derivatives are the primary products.

Scientific Research Applications

Thiocyanic acid, 4-chlorophenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-chlorophenyl ester involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can disrupt the normal function of enzymes and other proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Thiocyanate Esters

Structural and Physicochemical Properties

The table below compares key properties of thiocyanic acid, 4-chlorophenyl ester with structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (K)* Key Applications
This compound 3226-37-7 C₇H₄ClNS 169.63 Para-Cl Not reported Not reported Agrochemicals, synthesis
Thiocyanic acid, phenyl ester 5285-87-0 C₇H₅NS 135.19 None (parent compound) Not reported 345.20 (0.10 kPa) Organic intermediates
Thiocyanic acid, 4-amino-2-fluorophenyl ester 14512-86-8 C₇H₅FN₂S 168.19 Para-NH₂, ortho-F 41–43 Not reported Pharmaceuticals, dyes
Thiocyanic acid, methyl ester 556-64-9 C₂H₃NS 89.11 Methyl Not reported Not reported Solvent, catalysis
Thiocyanic acid, 4-methoxy-2,6-dimethyl-3-pyridyl ester - C₁₀H₁₂N₂OS 194.05 Pyridyl, methoxy, methyl Not reported Not reported Anti-inflammatory agents

*Boiling point reported under reduced pressure (0.10 kPa) for phenyl ester .

Key Observations:
  • Substituent Effects: The chlorine substituent in the 4-chlorophenyl derivative enhances stability and electrophilicity compared to the unsubstituted phenyl ester. This makes it more reactive in nucleophilic substitution reactions . Methoxy and methyl groups in the pyridyl ester improve lipophilicity, favoring biological activity (e.g., anti-inflammatory properties) .
  • Molecular Weight Trends :

    • Aliphatic esters (e.g., methyl ester) have lower molecular weights and simpler reactivity profiles compared to aromatic derivatives.

Biological Activity

Thiocyanic acid, 4-chlorophenyl ester (CAS Number: 3226-37-7), is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

Thiocyanic acid esters are characterized by the presence of a thiocyanate group (SCN-SCN) attached to a phenyl ring. The 4-chlorophenyl variant includes a chlorine atom at the para position, which influences its reactivity and biological interactions.

Target of Action : The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways.

Mode of Action :

  • Enzyme Inhibition : Thiocyanates can inhibit cytochrome c oxidase, leading to cellular hypoxia and cytotoxic effects.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the thiocyanate group is replaced by other nucleophiles, enhancing its reactivity in biological systems.

Antimicrobial Properties

Research indicates that derivatives of thiocyanic acid exhibit significant antimicrobial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that compounds containing the thiocyanate group can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : The compound has also demonstrated antifungal properties against pathogens like Candida albicans.

Toxicological Profile

Thiocyanic acid, while having potential therapeutic benefits, can exhibit toxicity at elevated concentrations. It is known to cause cellular damage through oxidative stress mechanisms .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiocyanic acid derivatives highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus
64Escherichia coli
16Candida albicans

This data suggests that the presence of the chlorophenyl group enhances the compound's antimicrobial potency compared to other thiocyanate derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be absorbed and distributed in the body similarly to other organic thiocyanates. Its metabolic pathways involve hydrolysis to form thiocarbamates and isothiocyanates, which are biologically active.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiocyanic acid, 4-chlorophenyl ester
Reactant of Route 2
Reactant of Route 2
Thiocyanic acid, 4-chlorophenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.